3,5-bis(4-formylphenyl)benzaldehyde
Overview
Description
3,5-bis(4-formylphenyl)benzaldehyde is an organic compound with the molecular formula C21H14O3 It is characterized by the presence of three aldehyde groups attached to a benzene ring, making it a trisubstituted benzaldehyde
Mechanism of Action
Target of Action
A structurally similar compound, (1-hydroxy-1-phosphono-2- [1,1’;4’,1’‘]terphenyl-3-yl-ethyl)-phosphonic acid, has been found to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution of an administered drug, the rate at which a drug action begins and the duration of its effect, the chemical changes of the substance in the body (e.g. by enzymes), and the effects and routes of excretion of the metabolites of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-bis(4-formylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromobenzaldehyde with 4-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is conducted at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-formylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3,5-bis(4-carboxyphenyl)benzoic acid.
Reduction: 3,5-bis(4-hydroxyphenyl)benzyl alcohol.
Substitution: 3,5-bis(4-nitrophenyl)benzaldehyde or 3,5-bis(4-bromophenyl)benzaldehyde.
Scientific Research Applications
3,5-bis(4-formylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of covalent organic frameworks (COFs) with specific properties.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its ability to form conjugated systems with strong fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
3,5-bis(4-formylphenyl)benzaldehyde can be compared with other similar compounds, such as:
1,3,5-tris(4-formylphenyl)benzene: This compound has three formyl groups attached to a central benzene ring, similar to this compound, but with an additional formyl group.
4,4’-diformylbiphenyl: This compound has two formyl groups attached to a biphenyl structure, making it less symmetrical compared to this compound.
4-formylphenylboronic acid: This compound has a single formyl group attached to a phenyl ring with a boronic acid functional group, making it useful in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its trisubstituted structure, which provides multiple reactive sites for chemical modifications and applications in various fields.
Properties
IUPAC Name |
3,5-bis(4-formylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-12-15-1-5-18(6-2-15)20-9-17(14-24)10-21(11-20)19-7-3-16(13-23)4-8-19/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUIFXBTYZWBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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